D-Biopterin
Description
Properties
IUPAC Name |
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36183-24-1, 13039-62-8, 22150-76-1 | |
| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Biopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | biopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Biopterin can be synthesized through various methods. One common approach involves the hydrolysis of diacetylbiopterin under alkaline conditions, followed by extraction, hydrogenation, and acid adjustment to obtain sapropterin hydrochloride . The process includes catalytic hydrogenation using a platinum catalyst under high hydrogen pressure .
Industrial Production Methods: The industrial production of biopterin involves similar synthetic routes but on a larger scale. The process is optimized for high purity and efficiency, with environmentally friendly solvents and cost-effective methods .
Chemical Reactions Analysis
Types of Reactions: Biopterin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form dihydrobiopterin and further to biopterin . Reduction reactions can convert biopterin back to tetrahydrobiopterin .
Common Reagents and Conditions:
Oxidation: Non-enzymatic oxidation or enzymatic oxidation using aromatic amino acid hydroxylases.
Reduction: Enzymatic reduction using dihydrofolate reductase.
Major Products Formed:
Oxidation: Dihydrobiopterin and biopterin.
Reduction: Tetrahydrobiopterin.
Scientific Research Applications
Biochemical Role and Mechanism
D-Biopterin is primarily known for its function as a cofactor for aromatic amino acid hydroxylases (AAAH), which are essential for synthesizing neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, it is involved in the metabolism of phenylalanine, a key amino acid in protein synthesis. The biochemical pathways involving this compound include:
- De Novo Synthesis : this compound is synthesized from guanosine triphosphate (GTP) through a series of enzymatic reactions.
- Recycling Pathways : The compound can be converted back to its active form from its oxidized state (dihydrobiopterin) via dihydrobiopterin reductase.
Neurological Disorders
This compound has been studied for its potential therapeutic effects in various neurological conditions:
- Alzheimer's Disease (AD) : Research indicates that this compound administration may improve cognitive function and mitigate metabolic deficits associated with AD. In animal models, it has been shown to enhance memory recognition and reduce oxidative stress in the brain .
- Parkinson's Disease : Given its role in dopamine synthesis, this compound is being investigated for its potential to alleviate symptoms related to dopamine deficiency.
Psychiatric Disorders
Imbalances in biopterin levels have been linked to mood disorders, particularly depression. Studies suggest that restoring normal biopterin levels could have beneficial effects on mood regulation and overall mental health .
Case Study 1: Alzheimer's Disease
A study involving patients with Alzheimer's disease highlighted significantly lower concentrations of biopterin in cerebrospinal fluid compared to healthy controls. This suggests a central deficiency of biopterin may contribute to the pathophysiology of AD .
Case Study 2: Cognitive Impairment in Aging
In a preclinical study using triple-transgenic mice models of Alzheimer's disease, administration of this compound improved cognitive performance and reduced amyloid-beta accumulation. This underscores the potential of this compound as a multi-target therapeutic agent against neurodegenerative diseases .
Research Findings
Recent findings emphasize the multifaceted roles of this compound beyond being merely an enzymatic cofactor:
- Cytoprotection : this compound exhibits antioxidant properties, helping protect cells from oxidative stress and inflammation .
- Mitochondrial Function : It has been recognized as a critical factor for mitochondrial activity, suggesting its involvement in energy metabolism and cell survival pathways .
Data Table: Summary of Applications and Findings
Mechanism of Action
Biopterin acts as a cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters . It also plays a role in the synthesis of nitric oxide by acting as a cofactor for nitric oxide synthase . The molecular targets include enzymes such as sepiapterin reductase, 6-pyruvoyl tetrahydrobiopterin synthase, and dihydrofolate reductase .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
The following table highlights structural analogs of D-Biopterin and their distinguishing features:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Role |
|---|---|---|---|---|
| This compound | C₉H₁₃N₅O₃ | 239.24 | Two stereocenters, dihydroxypropyl side chain | Cofactor for hydroxylases, NOS enzymes |
| L-Biopterin | C₉H₁₃N₅O₃ | 239.24 | Enantiomeric configuration (mirror stereoisomer) | Less active in mammalian enzyme systems |
| Tetrahydrobiopterin (BH4) | C₉H₁₅N₅O₃ | 241.25 | Fully reduced pterin ring | Essential cofactor in NO synthesis, neurotransmitter production |
| 7,8-Dihydrobiopterin (BH2) | C₉H₁₃N₅O₃ | 239.24 | Partially oxidized pterin ring | Intermediate in BH4 redox cycling |
Key Structural Insights :
- Stereochemical Specificity : this compound’s biological activity is highly dependent on its stereochemistry. L-Biopterin, its enantiomer, exhibits reduced binding affinity to mammalian enzymes due to mismatched stereocenters .
- Oxidation State: Tetrahydrobiopterin (BH4) is the fully reduced, bioactive form, whereas 7,8-Dihydrobiopterin (BH2) represents an oxidized byproduct. BH4 deficiency leads to impaired NO synthesis and neurotransmitter imbalances .
Functional Analogs
Functional analogs share overlapping roles in redox metabolism but differ in chemical scaffolds:
Research Findings and Comparative Analysis
Enzymatic Interactions
- This compound vs. BH4 : BH4 is 100x more effective than this compound in supporting phenylalanine hydroxylase activity due to its reduced state . However, this compound stabilizes enzyme conformations in vitro, suggesting a regulatory role .
- Clinical Implications : Mutations in dihydrobiopterin synthetase disrupt BH4 regeneration from this compound, leading to hyperphenylalaninemia and neurological deficits .
Biological Activity
D-Biopterin, also known as tetrahydrobiopterin (BH4), is a crucial cofactor involved in several biological processes, including the synthesis of neurotransmitters and nitric oxide. This article delves into its biological activity, highlighting its roles in various physiological and pathological contexts, supported by research findings and case studies.
Overview of this compound
This compound is a naturally occurring pteridine derivative that serves as an essential cofactor for enzymes involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It is also vital for the production of nitric oxide (NO) from L-arginine. The biochemical pathways involving this compound are critical for maintaining neurotransmitter balance and vascular health.
Biological Roles
-
Cofactor in Enzymatic Reactions :
- This compound acts as a cofactor for phenylalanine hydroxylase, which converts phenylalanine to tyrosine.
- It is also involved in the hydroxylation of tryptophan to serotonin and tyrosine to dopamine.
- Antioxidant Activity :
- Regulation of Nitric Oxide Synthesis :
Case Study: Cerebral Malaria
A study investigated biopterin levels in children with cerebral malaria (CM) compared to those with uncomplicated malaria and healthy controls. The results indicated that urine levels of BH4 were significantly lower in CM patients (1.10 μmol/mmol creatinine) compared to the other groups, suggesting a correlation between low BH4 levels and impaired NO bioavailability, potentially contributing to severe disease outcomes .
| Group | Median Urine BH4 (μmol/mmol creatinine) | Statistical Significance |
|---|---|---|
| Cerebral Malaria (CM) | 1.10 | p < 0.001 |
| Uncomplicated Malaria (UM) | 2.10 | |
| Healthy Controls (HC) | 1.60 |
Study: Phenylketonuria
In a genetic study involving 35 children diagnosed with phenylketonuria (PKU), researchers identified mutations in the phenylalanine hydroxylase gene that influenced the response to BH4 therapy. Approximately 65% of cases exhibited a classic PKU pattern, with specific mutations correlating with biopterin responsiveness, thereby reducing dietary restrictions for these patients .
This compound's biological activity is mediated through several mechanisms:
- Enzyme Activation : It activates enzymes necessary for neurotransmitter synthesis, thus affecting mood and cognitive functions.
- Regulation of Inflammation : By modulating NO production, this compound plays a role in inflammatory responses, particularly in conditions like diabetes where oxidative stress is prevalent .
- Neuroprotection : Its antioxidant properties contribute to neuroprotection against conditions characterized by oxidative damage .
Q & A
Q. How to ensure reproducibility in this compound research?
- Guidelines:
- MIAPE Standards: Detail LC-MS parameters in supplementary materials.
- Open Data: Deposit raw spectra/kinetic data in repositories like Zenodo.
- Reagent Validation: Certify BH4 purity (≥98%) via NMR and elemental analysis .
Tables for Quick Reference
Table 1. Key Analytical Techniques for this compound Quantification
| Technique | Sensitivity (nM) | Applications | Limitations | Reference |
|---|---|---|---|---|
| HPLC-Fluorescence | 1–10 | BH4/BH2 ratios in plasma | Poor isomer resolution | |
| LC-MS/MS | 0.1–1 | Tissue-specific BH4 kinetics | High equipment cost |
Table 2. Common Pitfalls in this compound Experimental Design
| Pitfall | Solution |
|---|---|
| Uncontrolled oxidation | Add antioxidants (e.g., DTT) to buffers |
| Inadequate sample size | Use G*Power for a priori power analysis |
| Confounding dietary BH4 | Standardize diets in animal models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
